molecular formula C9H5BrF4O B1306071 2-Fluoro-6-(trifluoromethyl)phenacyl bromide CAS No. 223785-85-1

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Cat. No.: B1306071
CAS No.: 223785-85-1
M. Wt: 285.03 g/mol
InChI Key: DMNJIOWQNVZGTK-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O and a molecular weight of 285.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of a bromine atom, a fluoro group, and a trifluoromethyl group attached to a phenyl ring. It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-6-(trifluoromethyl)acetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various substituted products. The fluoro and trifluoromethyl groups enhance the compound’s reactivity and stability by influencing the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which significantly influences its reactivity and stability. This unique arrangement makes it a valuable reagent in various chemical reactions and research applications .

Properties

IUPAC Name

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJIOWQNVZGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381128
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223785-85-1
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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